molecular formula C7H5BrN2O B1524604 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190310-05-4

4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Cat. No. B1524604
CAS RN: 1190310-05-4
M. Wt: 213.03 g/mol
InChI Key: HLDRAXFKUNZCDU-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a chemical compound with the molecular formula C7H5BrN2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 213.03 .

Scientific Research Applications

Synthesis and Reactivity

Research has demonstrated the versatility of pyrrolopyridinol derivatives in synthetic chemistry, offering pathways to complex heterocyclic compounds. For instance, Paudler and Dunham (1965) explored the bromination of pyrrolopyrazine and pyrazolopyridine, achieving dibromo and bromo derivatives, respectively, aligned with frontier-electron density calculations (Paudler & Dunham, 1965). Similarly, Gao et al. (2007) presented a cascade reaction sequence to synthesize 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones, showcasing a novel route to these molecules (Gao et al., 2007).

Catalytic Applications and Green Chemistry

The development of sustainable catalysis is a critical area of research. Michlik and Kempe (2013) reported a sustainable catalytic synthesis of pyrroles from secondary alcohols and amino alcohols, demonstrating an environmentally friendly approach to synthesizing these important heterocycles (Michlik & Kempe, 2013).

Biological Activity and Material Science

On the frontier of biological and material sciences, derivatives of "4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol" have been explored for their potential applications. For example, Bogdanowicz et al. (2013) synthesized novel 4-pyrrolidin-3-cyanopyridine derivatives, demonstrating significant antimicrobial activity, which opens avenues for the development of new antibacterial agents (Bogdanowicz et al., 2013). Additionally, Zhang and Tieke (2008) described the synthesis of highly luminescent polymers containing the pyrrolopyrrole dione unit, showcasing their application in advanced materials science (Zhang & Tieke, 2008).

Mechanism of Action

While the exact mechanism of action for 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is not specified, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit FGFR1, 2, and 3 .

Safety and Hazards

The safety data sheet (SDS) for 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol indicates that it may be harmful if swallowed .

properties

IUPAC Name

4-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDRAXFKUNZCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696622
Record name 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190310-05-4
Record name 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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